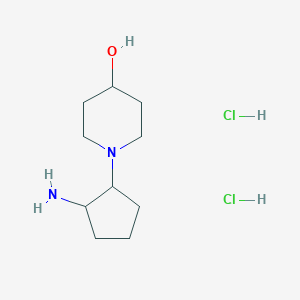

1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride

Description

1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride (Molecular Formula: C₁₀H₂₀N₂O·2HCl) is a bicyclic amine derivative featuring a piperidin-4-ol core substituted with a 2-aminocyclopentyl group. Its structural attributes include:

- Dihydrochloride salt: Improves stability and bioavailability in physiological environments.

Predicted physicochemical properties include a molecular weight of 236.74 g/mol and collision cross-section (CCS) values ranging from 143.7–152.0 Ų for various adducts, as determined via mass spectrometry .

Properties

IUPAC Name |

1-(2-aminocyclopentyl)piperidin-4-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.2ClH/c11-9-2-1-3-10(9)12-6-4-8(13)5-7-12;;/h8-10,13H,1-7,11H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAPXFMJPOWJAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N2CCC(CC2)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride involves several steps. The primary synthetic route includes the cyclization of appropriate precursors under controlled conditions. . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of 1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Receptor Selectivity and Pharmacological Profiles

- 5-HT₁F Antagonist ( Compound): Exhibits nanomolar affinity (Ki = 11 nM) for 5-HT₁F receptors, with >30-fold selectivity over 5-HT₁A and 5-HT₂B. The quinolinyl and naphthyloxy groups likely mediate π-π stacking and hydrophobic interactions .

Physicochemical and Metabolic Stability

- Metabolic Pathways :

- Imine-containing compound () : The Schiff base (C=N) is prone to hydrolysis, limiting stability .

- Ethoxyphenyl derivative () : Susceptible to cytochrome P450-mediated O-dealkylation, generating reactive metabolites .

- Target Compound : The cyclopentyl amine and hydroxyl groups may undergo Phase II conjugation (e.g., glucuronidation), but stability data are lacking.

Biological Activity

1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride is a piperidine derivative characterized by the presence of an amino group and a hydroxyl group. Its chemical structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical physiological processes.

Target Interactions

- Enzymatic Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are vital in neurotransmission and metabolic pathways, respectively .

- Cell Signaling : It may influence cell signaling pathways, affecting gene expression and cellular metabolism, which could lead to therapeutic effects against various diseases.

Biological Activities

1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against several bacterial strains. For instance:

- Efficacy Against Bacteria : It demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other strains .

Anticancer Potential

The compound has been evaluated for its anticancer properties. Studies suggest it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Research Findings

Several studies have explored the biological activity of 1-(2-Aminocyclopentyl)piperidin-4-ol dihydrochloride:

Case Studies

- Antibacterial Screening : A study reported that derivatives of piperidine, including this compound, exhibited significant antibacterial activity, with IC50 values indicating effective inhibition of bacterial growth .

- Enzyme Inhibition : In vitro assays demonstrated that the compound effectively inhibited AChE, suggesting potential applications in treating conditions like Alzheimer's disease .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.